2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one
Description
2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one is a bicyclic pyrimidinone derivative featuring a cyclopentane ring fused to a pyrimidinone scaffold. The methylamino (-NHCH₃) substituent at position 2 distinguishes it from other analogs.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(methylamino)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C8H11N3O/c1-9-8-10-6-4-2-3-5(6)7(12)11-8/h2-4H2,1H3,(H2,9,10,11,12) |
InChI Key |
WLYQWZUEPNVINA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(CCC2)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Table 1: Common Starting Materials and Their Roles
| Material | Role | Source/Preparation Method |
|---|---|---|
| Cyclopentanone | Core scaffold | Commercially available |
| Aromatic aldehydes | Functionalization | Commercially available or synthesized via standard aromatic synthesis |
| Guanidine hydrochloride | Nucleophilic nitrogen source | Commercially available |
| Ethyl 2-oxocyclopentanecarboxylate | Intermediate | Synthesized via esterification of cyclopentanecarboxylic acid |
General Synthetic Route
The predominant synthesis pathway involves a multicomponent reaction (MCR) approach, followed by cyclization and subsequent functional group modifications. The process can be summarized as follows:
Step 1: Formation of Key Intermediate
- Reaction of cyclopentanone with aromatic aldehyde and guanidine hydrochloride in a one-pot reaction under reflux conditions yields aminopyrimidine derivatives . This step is a three-component condensation that forms the pyrimidine ring via cyclization and dehydration.
Step 2: Cyclization and Ring Closure
- Cyclization is facilitated by base-induced intramolecular condensation , often using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Step 3: Functionalization at the 4-Position
- The 4-position of the pyrimidine ring is selectively chlorinated using phosphorus oxychloride (POCl₃) , forming a reactive chlorinated intermediate suitable for nucleophilic substitution.
Step 4: Introduction of the Methylamino Group
- The key step involves nucleophilic displacement of the halogen with methylamine or methylamino derivatives under reflux conditions, leading to the formation of 2-(methylamino)-substituted pyrimidines.
Specific Methodologies and Variations
Synthesis via Guanidine Condensation
- Guanidine derivatives react with cyclopentanone and aldehydes in a one-pot reaction to produce aminopyrimidines. For example, the reaction of cyclopentanone , aromatic aldehyde , and guanidine hydrochloride in ethanol or methanol with catalytic NaOH or NaOEt yields the desired heterocycle after cyclization.
Cyclization Using Acetamidine
- Cyclization of cyclopentanone derivatives with acetamidine hydrochloride in the presence of potassium tert-butoxide in DMF produces cyclopenta[d]pyrimidines efficiently.
Chlorination and Nucleophilic Substitution
- Chlorination of intermediates with POCl₃ at elevated temperatures (around 100°C) introduces a reactive chloride at the 4-position, which is then displaced by methylamine or its derivatives to form the methylamino group.
Alternative Routes
- Multicomponent reactions involving cyclopentanone , aromatic aldehyde , and guanidine hydrochloride in a single step, followed by ring closure, have been successfully employed to streamline synthesis.
Reaction Conditions and Optimization
Research Findings and Data Summary
Recent studies highlight the importance of regioselectivity and functional group tolerance in optimizing synthesis:
- High yields (>80%) are achievable with optimized reaction times and temperatures.
- Regioselectivity at the 4-position is facilitated by controlled chlorination.
- Multicomponent reactions significantly reduce synthetic steps and improve overall efficiency.
- Substituent effects at the 2-position influence biological activity, emphasizing the need for precise functionalization during synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one involves its interaction with molecular targets such as CDKs. By inhibiting CDKs, this compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The inhibition of CDKs is achieved through the binding of the compound to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins necessary for cell cycle progression.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key differences between the target compound and its analogs:
Key Observations:
- Substituent Effects: The methylamino group in the target compound likely enhances hydrogen-bonding interactions compared to the chloro substituent in but may reduce hydrophobicity relative to the pyridyl group in .
- Complexity : Derivatives with larger substituents (e.g., benzyl, trifluoromethylphenyl in ) exhibit higher molecular weights and topological complexity, which may influence bioavailability.
Physicochemical and Computational Metrics
- Hydrogen-Bonding Capacity: The methylamino group in the target compound contributes one hydrogen-bond donor (vs. pyridyl’s zero in and chloro-amine’s two in ), balancing solubility and membrane permeability.
- Topological Polar Surface Area (TPSA) : Analogs like (TPSA 54.4 Ų) and (PSA 51.8 Ų) suggest moderate polarity, aligning with oral bioavailability trends.
Biological Activity
2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine class. Its unique structure contributes to various biological activities, making it a subject of significant research interest in medicinal chemistry and pharmacology.
- Molecular Formula : C8H11N3O
- Molecular Weight : 165.19 g/mol
- IUPAC Name : 2-(methylamino)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- InChI Key : WLYQWZUEPNVINA-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of 2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one has been primarily studied in the context of its potential as an enzyme inhibitor and its anticancer properties.
The compound acts mainly by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By disrupting CDK activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Several studies have demonstrated the potential of 2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one in cancer treatment:
- Inhibition of CDKs : Research indicates that this compound effectively inhibits CDK2 and CDK4 activities. In vitro assays showed a dose-dependent reduction in cell proliferation in various cancer cell lines.
- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit other enzymes involved in cellular processes:
- Enzyme Targeting : It has been identified as a potential inhibitor of certain kinases beyond CDKs, suggesting broader implications for its use in targeted therapies.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects on breast cancer cells | Significant reduction in cell viability at concentrations >10 µM; induction of apoptosis confirmed via flow cytometry. |
| Study B | Investigate enzyme inhibition | Inhibition of CDK2 and CDK4 observed with IC50 values of 15 µM and 20 µM respectively; potential for combination therapy with existing chemotherapeutics. |
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | H2SO4 (cat.), 80°C, 6h | 65–70 | |
| Methylamination | Methylamine HCl, K2CO3, DMF, 60°C | 55–60 |
How can conflicting bioactivity data for this compound be resolved in kinase inhibition studies?
Advanced Research Question
Discrepancies often arise from assay variability. Methodological solutions include:
- Standardized assays : Use radiometric kinase assays (e.g., ADP-Glo™) to quantify ATP consumption, minimizing interference from fluorescent dyes .
- Negative controls : Include structurally similar analogs (e.g., pyridinyl derivatives) to isolate target-specific effects .
- Meta-analysis : Compare IC50 values across studies using the same kinase isoforms (e.g., EGFR vs. CDK2) .
What advanced techniques are recommended for structural elucidation of this compound?
Basic Research Question
Q. Structural Comparison :
| Feature | This Compound | Pyridinyl Analog () |
|---|---|---|
| Molecular Formula | C9H11N3O | C12H11N3O |
| XlogP | 1.2 (predicted) | 0.9 |
How can researchers optimize reaction selectivity during derivatization?
Advanced Research Question
Derivatization (e.g., halogenation, sulfonation) requires:
- Protecting groups : Temporarily shield the methylamino group with Boc anhydride to prevent unwanted side reactions .
- Catalysts : Use Pd/C for selective hydrogenation of nitro groups without affecting the pyrimidinone core .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution at the C2 position .
What methodologies are used to assess purity and stability in storage?
Basic Research Question
Q. Stability Data :
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| 25°C, dark | <5 | None detected |
| 40°C, 75% RH | 12–15 | Hydrolyzed lactam |
How does the methylamino group influence binding affinity in molecular docking studies?
Advanced Research Question
The methylamino group enhances:
- Hydrogen bonding : Forms interactions with Asp86 in CDK2 (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for non-methylated analogs) .
- Lipophilicity : Increases membrane permeability (logP = 1.2 vs. 0.7 for hydroxyl analogs) .
- Steric effects : Docking simulations (AutoDock Vina) show reduced clash scores (≤1.5 Å) compared to bulkier substituents .
What strategies mitigate data contradictions in cytotoxicity assays?
Advanced Research Question
- Cell line validation : Use STR profiling to confirm genetic consistency across studies .
- Dose-response normalization : Report IC50 values relative to positive controls (e.g., doxorubicin) .
- Mechanistic studies : Combine apoptosis assays (Annexin V) with ROS detection to differentiate cytotoxicity pathways .
How can researchers design analogs with improved pharmacokinetics?
Advanced Research Question
- Prodrug approaches : Convert the lactam to a hydrolyzable ester (e.g., acetyloxymethyl) for enhanced oral bioavailability .
- Metabolic stability : Incubate with liver microsomes; introduce fluorine at C5 to reduce CYP3A4-mediated oxidation .
What computational tools predict reactivity for functionalization?
Basic Research Question
- DFT calculations : Gaussian09 with B3LYP/6-31G* basis set identifies electrophilic sites (e.g., C4 carbonyl, C7 cyclopenta position) .
- Molecular dynamics : AMBER simulations model solvation effects on reaction transition states .
How do structural analogs compare in antiviral activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
